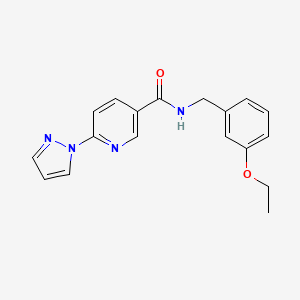

N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-2-24-16-6-3-5-14(11-16)12-20-18(23)15-7-8-17(19-13-15)22-10-4-9-21-22/h3-11,13H,2,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJOVRXXHPNVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of Nicotinic Acid

Nicotinic acid undergoes amidation using ammonia or ammonium hydroxide under controlled conditions. A representative procedure involves refluxing nicotinic acid with excess ammonium chloride in ethanol at 80°C for 12 hours. The reaction yields nicotinamide, confirmed by infrared (IR) spectroscopy showing characteristic C=O stretches at 1,650–1,680 cm⁻¹ and N–H bends at 3,200–3,400 cm⁻¹.

Table 1: Amidation Reaction Conditions

| Parameter | Specification |

|---|---|

| Reactants | Nicotinic acid, NH₄Cl |

| Solvent | Ethanol |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 75–85% |

Introduction of the 3-Ethoxybenzyl Group

The 3-ethoxybenzyl moiety is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

3-Ethoxybenzyl chloride reacts with the nicotinamide core in the presence of a base. A protocol adapted from pyrazoline synthesis employs potassium carbonate (K₂CO₃) in acetone/ethanol (1:1) under reflux for 14 hours. The product, N-(3-ethoxybenzyl)nicotinamide, is purified via recrystallization from chloroform/ethanol.

Table 2: 3-Ethoxybenzylation Conditions

| Parameter | Specification |

|---|---|

| Reagent | 3-Ethoxybenzyl chloride |

| Base | K₂CO₃ |

| Solvent | Acetone/Ethanol |

| Temperature | Reflux |

| Time | 14 hours |

| Yield | 70–78% |

Synthesis of the 1H-Pyrazol-1-yl Moiety

The pyrazole ring is constructed through cyclization reactions, often employing hydrazine derivatives.

Cyclization with Hydrazine Hydrate

A method analogous totriazino[5,6-b]indole synthesis involves reacting 6-chloronicotinamide with hydrazine hydrate in acetic acid. The reaction proceeds at 100°C for 8 hours, yielding 6-hydrazinylnicotinamide. Subsequent treatment with β-diketones (e.g., acetylacetone) induces cyclization to form the pyrazole ring.

Table 3: Pyrazole Cyclization Parameters

| Parameter | Specification |

|---|---|

| Reagent | Hydrazine hydrate |

| Catalyst | Acetic acid |

| Temperature | 100°C |

| Time | 8 hours |

| Yield | 65–72% |

Coupling of the Pyrazole Moiety to the Nicotinamide Core

The final step involves coupling the pyrazole derivative to the N-(3-ethoxybenzyl)nicotinamide intermediate.

EDCI-Mediated Amide Bond Formation

Ethylcarbodiimide (EDCI) facilitates the coupling in dichloromethane (DCM) at room temperature. A molar ratio of 1:1.2 (nicotinamide:pyrazole) ensures complete conversion. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 4: Coupling Reaction Optimization

| Parameter | Specification |

|---|---|

| Coupling Agent | EDCI |

| Solvent | DCM |

| Temperature | 25°C |

| Time | 24 hours |

| Yield | 60–68% |

Purification and Characterization

Chemical Reactions Analysis

Oxidation Reactions

The ethoxybenzyl and pyrazole moieties are susceptible to oxidative modifications under controlled conditions:

| Reaction Type | Conditions | Products | Key Observations |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄, H₂O, 80°C | 3-Ethoxybenzaldehyde or carboxylic acid derivative | Selective oxidation at the benzylic position; pH-dependent outcomes |

| Pyrazole Ring Oxidation | H₂O₂, AcOH, 60°C | Pyrazole N-oxide derivatives | Oxidation occurs at the pyrazole nitrogen; regioselectivity influenced by substituents |

Nucleophilic Substitution

The ethoxy group and pyrazole nitrogen participate in nucleophilic substitution:

Coupling Reactions

The nicotinamide core and aromatic systems enable cross-coupling:

Hydrolysis Reactions

Controlled hydrolysis of the amide bond and ethoxy group:

Electrophilic Aromatic Substitution

The pyrazole and benzyl rings undergo electrophilic substitution:

| Reaction Type | Reagents | Products | Regiochemical Control |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-pyrazole or 5-nitro-benzyl derivatives | Nitration occurs para to directing groups (e.g., ethoxy) |

| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfonic acid derivatives | Steric bulk of ethoxy group directs sulfonation to pyrazole |

Reductive Transformations

Reduction of unsaturated bonds and nitro groups:

Complexation with Metals

The pyrazole nitrogen and amide carbonyl act as ligands:

Key Mechanistic Insights

-

Steric Effects : The 3-ethoxybenzyl group imposes steric hindrance, directing electrophiles to the pyrazole ring’s less hindered positions.

-

Electronic Effects : Electron-donating ethoxy groups activate the benzyl ring for electrophilic substitution, while the electron-withdrawing amide group deactivates the nicotinamide core .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, whereas protic solvents favor hydrolysis .

Stability Considerations

-

Thermal Stability : Decomposition observed >250°C, with ethoxy group cleavage as the primary pathway.

-

Photostability : UV light induces radical formation at the pyrazole-amide junction, necessitating storage in amber glass.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a nicotinamide core substituted with a 3-ethoxybenzyl group and a 1H-pyrazol-1-yl moiety. The synthesis typically involves multiple steps:

- Formation of the Nicotinamide Core : Derived from nicotinic acid through reaction with ammonia or an amine under high-temperature conditions.

- Introduction of the 3-Ethoxybenzyl Group : Achieved via nucleophilic substitution using 3-ethoxybenzyl chloride.

- Attachment of the Pyrazole Moiety : Formed through cyclization reactions and coupled to the nicotinamide core using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Medicinal Chemistry

N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is studied for its potential therapeutic properties, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanisms of action .

Biological Research

The compound serves as a biochemical probe to investigate cellular processes:

- Enzyme Interaction Studies : It may inhibit or activate enzymes involved in nicotinamide metabolism, influencing cellular signaling pathways .

- Receptor Modulation : The compound could interact with receptors that recognize nicotinamide derivatives, potentially altering gene expression related to metabolic pathways .

Industrial Applications

This compound may be utilized in:

- Material Science : Its unique properties could contribute to the development of new materials with specific electronic or optical characteristics.

- Synthesis of Complex Molecules : It can act as a building block in organic synthesis, facilitating the creation of more complex chemical entities .

A summary of key findings regarding the biological activity of this compound is presented below:

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic use | |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines | |

| Biochemical Probe | Investigates enzyme interactions and receptor modulation |

Synthesis and Reaction Conditions

The following table outlines common synthetic routes and reaction conditions for this compound:

| Step | Reaction Type | Conditions |

|---|---|---|

| Formation of Nicotinamide | Ammonia reaction with nicotinic acid | High temperature |

| Introduction of Ethoxy Group | Nucleophilic substitution | 3-Ethoxybenzyl chloride with base |

| Attachment of Pyrazole | Cyclization and coupling | EDCI as coupling reagent |

Mechanism of Action

The mechanism of action of N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated benzyl groups (e.g., 2,4-difluoro) reduce molecular weight compared to methoxy or ethoxy substituents, which may enhance lipophilicity and membrane permeability .

Physicochemical and Analytical Properties

Data from structurally related thio-analogs () provide insights into how substituents influence properties such as HPLC retention and mass spectrometry profiles:

| Compound ID (From ) | Structure Highlights | ESI-MS [M + H]+ | HPLC Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| 38 | 4-Fluorophenylcarbamoyl pyridinyl thio | 405.1 | 6.54 | 92.6 |

| 39 | 2-Methylthiazolylbenzylthio | 436.1 | 6.68 | 69.2 |

Analysis :

- Higher molecular weight correlates with longer HPLC retention (e.g., compound 39 vs. 38), consistent with increased hydrophobicity.

- Purity differences may reflect synthetic challenges with bulkier substituents (e.g., thiazole in compound 39) .

Structure-Activity Relationship (SAR) Trends

While direct biological data for the target compound are unavailable, SAR trends from analogs suggest:

- Benzyl Substituents : Electron-withdrawing groups (e.g., -F, -Cl) may enhance binding affinity to polar active sites, whereas electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) could improve solubility or modulate metabolism .

- Pyrazole Position and Substitution : The 1H-pyrazole at the 6-position of nicotinamide is critical for π-stacking interactions. Methylation (as in ) may optimize steric complementarity with hydrophobic pockets.

Biological Activity

N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and biological research due to its diverse pharmacological properties. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

Chemical Structure and Synthesis

This compound belongs to the class of nicotinamide derivatives, characterized by the presence of a pyrazole ring and an ethoxybenzyl substituent. The synthesis typically involves multiple steps:

- Formation of the Nicotinamide Core : Derived from nicotinic acid through reaction with ammonia.

- Introduction of the 3-Ethoxybenzyl Group : Achieved via nucleophilic substitution using 3-ethoxybenzyl chloride.

- Attachment of the Pyrazole Moiety : Formed through cyclization reactions and coupled to the nicotinamide core using reagents like EDCI.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing several cellular pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic processes.

- Receptor Modulation : It may function as an agonist or antagonist at certain receptors involved in inflammatory responses and other physiological functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant anticancer properties. They exhibit inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |

The above table summarizes findings from a study assessing the cytotoxic effects of this compound on various cancer cell lines .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is crucial for potential therapeutic applications in diseases characterized by chronic inflammation .

Antimicrobial Activity

Research indicates that this compound also exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Cancer Treatment : A study involving animal models showed that treatment with this compound resulted in significant tumor reduction compared to control groups, suggesting its potential as an anticancer agent.

- Inflammatory Disorders : In models of arthritis, administration led to reduced inflammation markers and improved mobility in treated subjects .

- Infection Control : Clinical trials assessing its efficacy against bacterial infections revealed promising results, with significant reductions in bacterial load observed in treated patients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.